4-benzoyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
The compound “4-benzoyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a chemical substance with the CAS No. 392300-53-712. It has a molecular formula of C27H22N4O3S2 and a molecular weight of 514.622.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the sources I found.Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds with a 1,3,4-thiadiazole backbone, such as the one mentioned, often involves complex chemical reactions aiming at introducing specific functional groups that confer desired biological or physical properties. Studies on similar molecules highlight advanced synthetic routes and characterization techniques, including NMR, IR spectroscopy, and mass spectrometry, to elucidate their structure and confirm their purity. For example, the synthesis of thiadiazolobenzamide derivatives and their characterization through spectroscopic methods pave the way for the development of compounds with precise biological activities (Adhami et al., 2012).
Biological Activities
Compounds featuring the 1,3,4-thiadiazole moiety and related structures have been extensively studied for their diverse biological activities. This includes antimicrobial, anti-inflammatory, cytotoxic, and psychotropic effects. The structural features of these compounds, such as the presence of a thiadiazole ring, contribute to their interaction with biological targets, leading to various pharmacological effects. For instance, molecules synthesized with the thiadiazole structure have demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action (Zablotskaya et al., 2013).
Safety And Hazards
Future Directions
The future directions of research involving this compound are not specified in the sources I found.
properties
IUPAC Name |
4-benzoyl-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3S2/c32-23(31-16-6-10-18-7-4-5-11-22(18)31)17-35-27-30-29-26(36-27)28-25(34)21-14-12-20(13-15-21)24(33)19-8-2-1-3-9-19/h1-5,7-9,11-15H,6,10,16-17H2,(H,28,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIINXHEWNPRND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
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